
5-Butylcyclopenta-1,3-diene
Übersicht
Beschreibung
5-Butylcyclopenta-1,3-diene is an organic compound with the molecular formula C9H14 . It has a molecular weight of 122.207 Da . The compound is also known by other names such as 1,3-Cyclopentadiene, 5-butyl- .
Synthesis Analysis
The synthesis of pentasubstituted 1,3-dienes like 5-Butylcyclopenta-1,3-diene can be achieved via Ni-catalyzed reductive coupling of unsymmetrical internal alkynes . This method has the advantages of high atom and step economy, and readily available substrates .
Molecular Structure Analysis
The molecular structure of 5-Butylcyclopenta-1,3-diene consists of a five-membered ring with two double bonds (cyclopentadiene) attached to a butyl group . The exact mass of the compound is 122.11000 .
Chemical Reactions Analysis
Conjugated dienes like 5-Butylcyclopenta-1,3-diene can undergo various types of reactions. One common type of reaction is the electrophilic addition to conjugated dienes, which involves the formation of a carbocation intermediate . Another type of reaction is the Diels-Alder reaction, where the diene reacts with a dienophile to form a six-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Butylcyclopenta-1,3-diene include a density of 0.8±0.1 g/cm3, a boiling point of 158.6±7.0 °C at 760 mmHg, and a flash point of 33.3±13.0 °C . The compound also has a molar refractivity of 40.9±0.3 cm3, a polarizability of 16.2±0.5 10-24 cm3, and a surface tension of 31.9±3.0 dyne/cm .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-Butylcyclopenta-1,3-diene: is a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as Diels-Alder reactions, which are crucial for constructing complex cyclic compounds. This compound’s ability to form stable intermediates makes it a versatile building block in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals .
Polymer Chemistry
In polymer chemistry, 5-Butylcyclopenta-1,3-diene can be used as a monomer or comonomer in the production of specialty polymers. Its incorporation into polymer chains can enhance the material properties, such as flexibility, thermal stability, and chemical resistance. These polymers find applications in coatings, adhesives, and high-performance materials .
Medicinal Chemistry
The compound’s structure allows it to be a precursor for synthesizing bioactive molecules. Researchers have explored its potential in developing new drugs, particularly those targeting specific biological pathways. Its derivatives have shown promise in preliminary studies for their anti-inflammatory, anticancer, and antimicrobial properties .
Material Science
5-Butylcyclopenta-1,3-diene is also investigated for its applications in material science. Its ability to form stable complexes with metals makes it useful in creating novel materials with unique electronic, magnetic, or optical properties. These materials can be used in various advanced technologies, including sensors, catalysts, and electronic devices .
Catalysis
In catalysis, 5-Butylcyclopenta-1,3-diene serves as a ligand in the formation of catalytic complexes. These complexes can facilitate various chemical transformations, such as hydrogenation, polymerization, and cross-coupling reactions. The compound’s ability to stabilize transition metal centers enhances the efficiency and selectivity of these catalytic processes .
Environmental Chemistry
Environmental chemists are exploring the use of 5-Butylcyclopenta-1,3-diene in developing new materials for environmental remediation. Its derivatives can be used to create adsorbents or catalysts that help remove pollutants from water and air. These applications are crucial for addressing environmental challenges and promoting sustainability .
Agricultural Chemistry
In agricultural chemistry, 5-Butylcyclopenta-1,3-diene derivatives are being studied for their potential as agrochemicals. These compounds can act as herbicides, insecticides, or fungicides, providing effective solutions for pest and disease management in crops. Their targeted action and biodegradability make them attractive alternatives to traditional agrochemicals .
Photochemistry
The compound’s unique structure also lends itself to applications in photochemistry. Researchers are investigating its potential in developing new photoactive materials for use in solar cells, light-emitting diodes (LEDs), and photodynamic therapy. These materials can harness light energy for various applications, contributing to advancements in renewable energy and medical treatments .
Wirkmechanismus
Safety and Hazards
The safety data sheet for 5-Butylcyclopenta-1,3-diene suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Eigenschaften
IUPAC Name |
5-butylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7-9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZPPZNDWQFMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033294 | |
| Record name | 5-Butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butylcyclopenta-1,3-diene | |
CAS RN |
78347-54-3 | |
| Record name | 5-Butyl-1,3-cyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78347-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentadiene, 5-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078347543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclopentadiene, 5-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Butyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78347-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





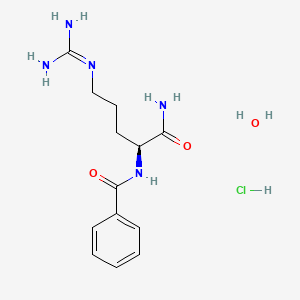
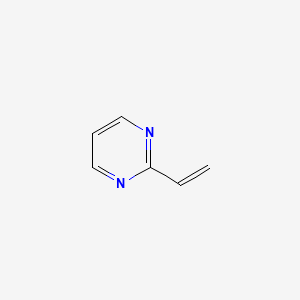

![2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3021799.png)

![2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B3021801.png)
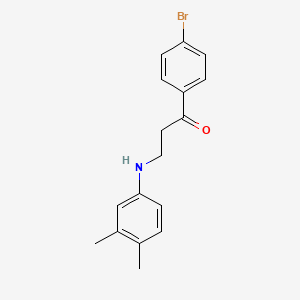

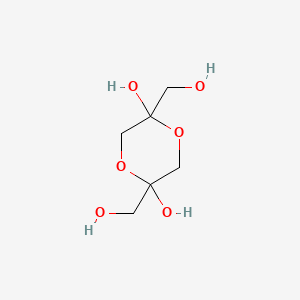
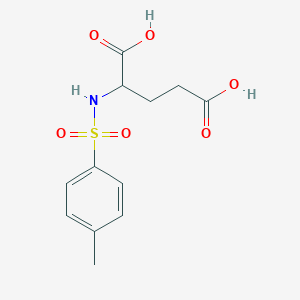
![Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B3021808.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)